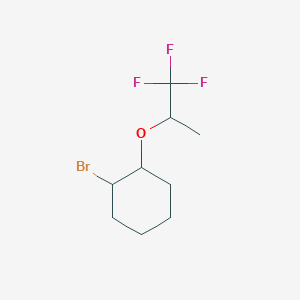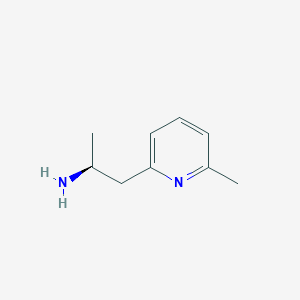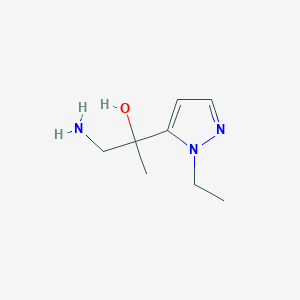
1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features an amino group (-NH2) attached to the second carbon of a propan-2-ol backbone, and a 1-ethyl-1H-pyrazol-5-yl group attached to the same carbon.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine.
Reaction Steps: The process involves the formation of a pyrazole ring through the reaction of ethyl acetoacetate with hydrazine, followed by alkylation to introduce the ethyl group. Subsequent steps include reduction and amination to introduce the amino group and form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents like hydrogen (H2) and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of nitro groups.
Biaryl Compounds: Resulting from coupling reactions.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It can serve as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reactions it undergoes.
類似化合物との比較
1-Amino-2-(1-methyl-1H-pyrazol-5-yl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Amino-2-(1-propyl-1H-pyrazol-5-yl)propan-2-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group, in particular, may enhance its lipophilicity and affect its interaction with biological targets.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-amino-2-(2-ethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-7(4-5-10-11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3 |
InChIキー |
HEPFEXGRFBQKHK-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)C(C)(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


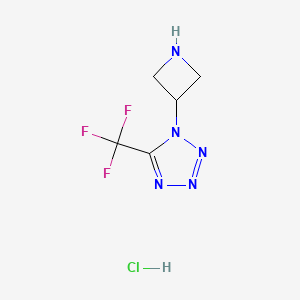
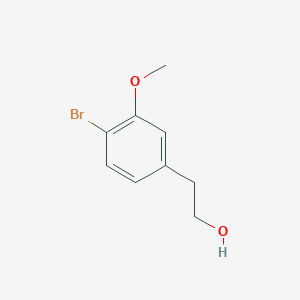
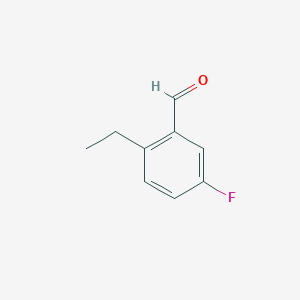
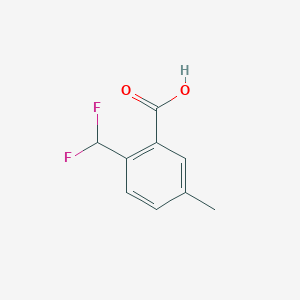
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
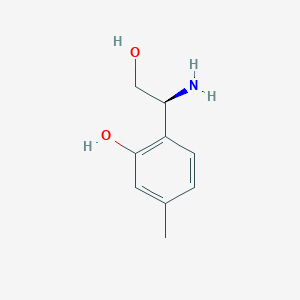

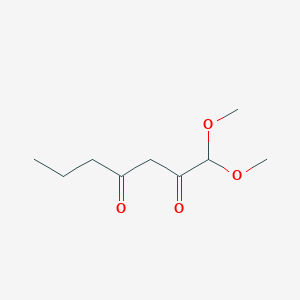
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
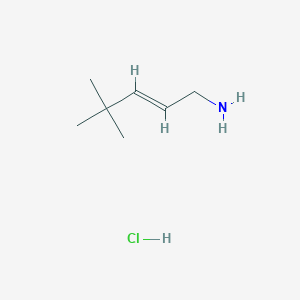
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
